molecular formula C15H19Cl2NO4S B10873767 ethyl 2-[(3,3-dichloropropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 2-[(3,3-dichloropropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B10873767
M. Wt: 380.3 g/mol
InChI Key: ULIMUTQXLBZXTJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,3-dichloropropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound with a unique structure that combines elements of thieno[2,3-c]pyran and dichloropropanoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,3-dichloropropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-c]pyran core, followed by the introduction of the dichloropropanoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,3-dichloropropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[(3,3-dichloropropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(3,3-dichloropropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3-dichloropropanoate
  • Ethyl 2,3-dichloropropionate

Uniqueness

Ethyl 2-[(3,3-dichloropropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct structure that can interact with different molecular targets, making it valuable for various research and industrial purposes.

Properties

Molecular Formula

C15H19Cl2NO4S

Molecular Weight

380.3 g/mol

IUPAC Name

ethyl 2-(3,3-dichloropropanoylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C15H19Cl2NO4S/c1-4-21-14(20)12-8-6-15(2,3)22-7-9(8)23-13(12)18-11(19)5-10(16)17/h10H,4-7H2,1-3H3,(H,18,19)

InChI Key

ULIMUTQXLBZXTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CC(Cl)Cl

Origin of Product

United States

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